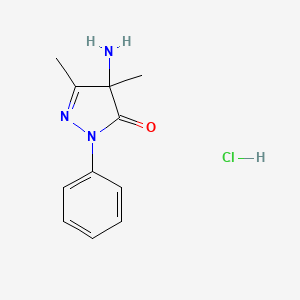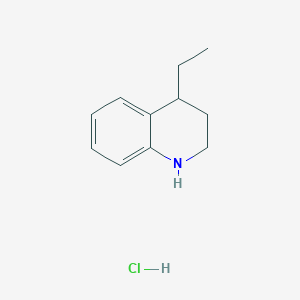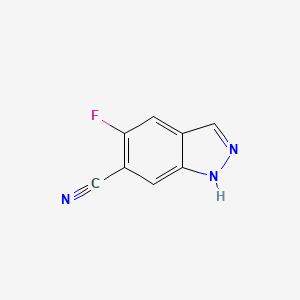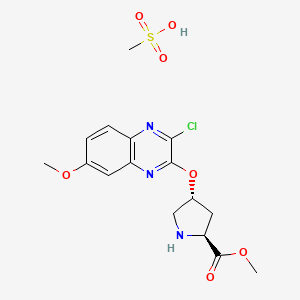
PEN (rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PEN (rat) is an endogenous peptide that acts as an agonist for the GPR83 receptor. It is derived from the pro-protein proSAAS and consists of amino acids 221-242 of proSAAS . This peptide is involved in the regulation of feeding and possibly works in concert with the BigLEN - GPR171 ligand-receptor system .
Applications De Recherche Scientifique
PEN (rat) has several scientific research applications, including:
Chemistry: It is used to study the structure and function of peptides and their interactions with receptors.
Biology: It is used to investigate the role of peptides in physiological processes, such as feeding and metabolism.
Medicine: It is used to develop new therapeutic agents targeting the GPR83 receptor.
Industry: It is used in the production of peptide-based products, such as diagnostics and therapeutics.
Méthodes De Préparation
The preparation of PEN (rat) involves the synthesis of the proSAAS protein, followed by its cleavage to produce the active peptide. The synthetic route typically includes the following steps:
Analyse Des Réactions Chimiques
PEN (rat) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Mécanisme D'action
PEN (rat) exerts its effects by binding to the GPR83 receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate, and the activation of phospholipase C, which increases the levels of inositol trisphosphate and diacylglycerol .
Comparaison Avec Des Composés Similaires
PEN (rat) is similar to other peptides derived from proSAAS, such as PEN (human) and PEN (mouse). it is unique in its specific sequence and its ability to activate the GPR83 receptor. Other similar compounds include:
PEN (human): Derived from the human proSAAS protein.
PEN (mouse): Derived from the mouse proSAAS protein.
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C102H169N27O33/c1-46(2)37-60(117-93(153)65(42-76(138)139)120-86(146)57(27-30-70(104)130)113-92(152)66(43-77(140)141)122-97(157)78(50(9)10)123-82(142)54(17)103)85(145)110-45-73(133)127-34-20-24-67(127)95(155)115-59(29-32-75(136)137)89(149)125-80(52(13)14)100(160)129-36-22-26-69(129)99(159)128-35-21-25-68(128)96(156)114-58(28-31-74(134)135)87(147)119-64(41-71(105)131)94(154)124-79(51(11)12)98(158)121-61(38-47(3)4)84(144)109-44-72(132)111-55(18)83(143)116-62(39-48(5)6)91(151)118-63(40-49(7)8)90(150)112-56(23-19-33-108-102(106)107)88(148)126-81(53(15)16)101(161)162/h46-69,78-81H,19-45,103H2,1-18H3,(H2,104,130)(H2,105,131)(H,109,144)(H,110,145)(H,111,132)(H,112,150)(H,113,152)(H,114,156)(H,115,155)(H,116,143)(H,117,153)(H,118,151)(H,119,147)(H,120,146)(H,121,158)(H,122,157)(H,123,142)(H,124,154)(H,125,149)(H,126,148)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,161,162)(H4,106,107,108)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,78-,79-,80-,81-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANQFMRESNNLQN-CPPASMBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C102H169N27O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2301.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid](/img/structure/B1460469.png)


![Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1460472.png)
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B1460474.png)

![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1460477.png)



![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl octanoate](/img/structure/B1460487.png)


